

Benzyl-PEG4-amine CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Benzyl-PEG4-amine**

Cat. No.: **B1457004**

[Get Quote](#)

An In-depth Technical Guide to Benzyl-PEG4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Benzyl-PEG4-amine**, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its core properties, its application in targeted protein degradation, and provide exemplary experimental protocols.

Core Properties of Benzyl-PEG4-amine

Benzyl-PEG4-amine is a heterobifunctional linker belonging to the polyethylene glycol (PEG) class of molecules. Its structure incorporates a benzyl-protected hydroxyl group and a terminal primary amine, connected by a four-unit PEG chain. This composition imparts a balance of hydrophilicity and a reactive handle for conjugation.

Quantitative Data Summary

The key quantitative data for **Benzyl-PEG4-amine** are summarized in the table below for easy reference and comparison.

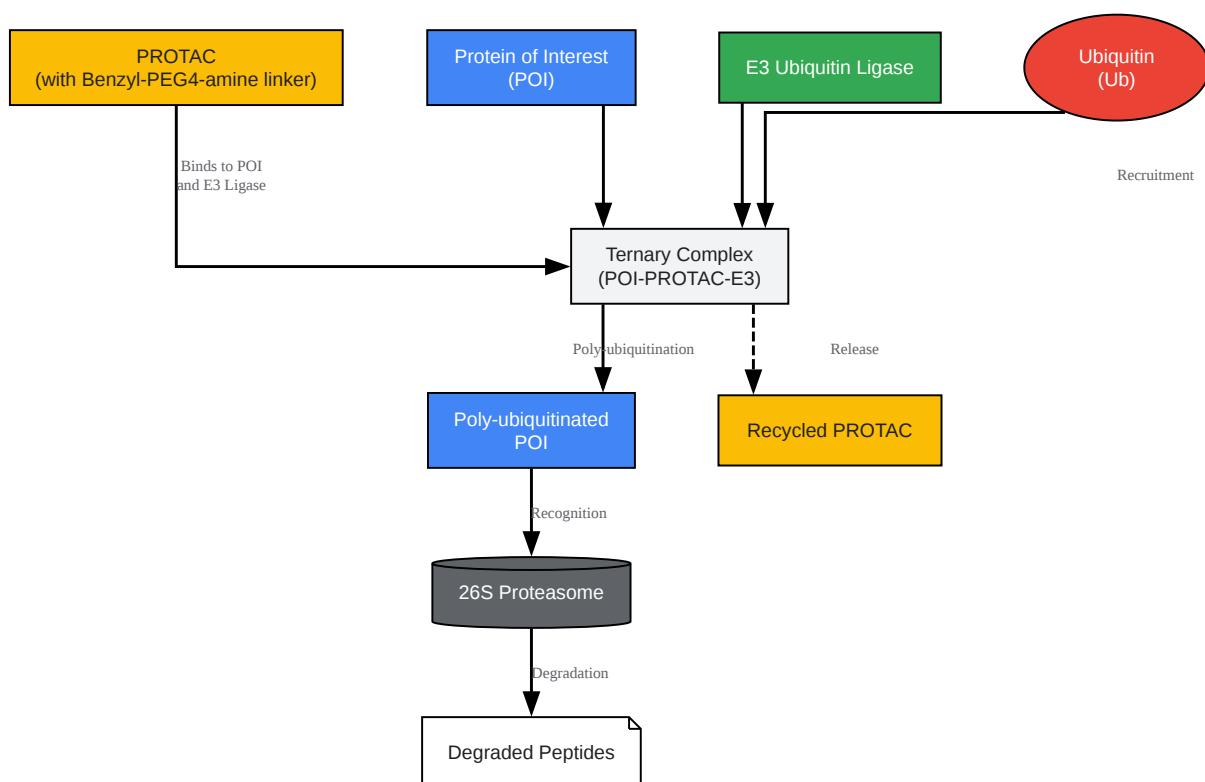
Property	Value	Citations
CAS Number	86770-76-5	[1]
Molecular Weight	283.37 g/mol	[1]
Exact Mass	283.1800	[1]
Chemical Formula	C ₁₅ H ₂₅ NO ₄	[1]
Purity	>95% (lot-specific)	[1]
Appearance	Liquid or Oil	[2]
Storage (Short Term)	0 - 4 °C (days to weeks)	[1]
Storage (Long Term)	-20 °C (months to years)	[1]
Shipping Conditions	Ambient temperature	[1]

Synonyms: 1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine, 2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethanamine, BnO-PEG3-CH₂CH₂NH₂.[\[1\]](#)

Role in PROTAC Development

PROTACs are innovative heterobifunctional molecules designed to eliminate specific unwanted proteins by co-opting the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[\[3\]](#)[\[4\]](#) A PROTAC molecule typically consists of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[\[5\]](#)

The linker is a critical component that influences the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[\[2\]](#) PEG-based linkers, such as **Benzyl-PEG4-amine**, are frequently employed due to several advantages:


- Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the entire PROTAC molecule.[\[2\]](#)[\[6\]](#)
- Optimized Ternary Complex Formation: The length and flexibility of the PEG linker are crucial for achieving the correct spatial orientation of the POI and the E3 ligase, which is essential

for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2][6]

- Synthetic Versatility: The terminal amine group of **Benzyl-PEG4-amine** provides a reactive handle for conjugation to a ligand, typically through the formation of a stable amide bond.[7]

PROTAC Mechanism of Action: A Signaling Pathway

The mechanism of action of a PROTAC involves several key steps, leading to the degradation of the target protein. This process is catalytic, with a single PROTAC molecule capable of inducing the degradation of multiple target protein molecules.[4][6]

[Click to download full resolution via product page](#)

Caption: The PROTAC mechanism of action, leading to targeted protein degradation.

Experimental Protocols

The synthesis of a PROTAC using **Benzyl-PEG4-amine** typically involves a multi-step process. Below is a generalized protocol for the amide coupling of **Benzyl-PEG4-amine** to a carboxylic acid-containing ligand for a protein of interest (POI).

Materials:

- **Benzyl-PEG4-amine**
- Carboxylic acid-functionalized POI ligand (POI-COOH)
- Amide coupling reagents (e.g., HATU, HOBr, or EDC)[3]
- Tertiary amine base (e.g., DIPEA)[3]
- Anhydrous solvent (e.g., DMF or DCM)
- Reaction monitoring tools (TLC or LC-MS)
- Purification system (preparative HPLC or flash column chromatography)
- Characterization instruments (LC-MS and NMR)

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: A general workflow for the synthesis of a PROTAC intermediate.

Detailed Protocol:

- Activation of the POI Ligand:

- Dissolve the carboxylic acid-functionalized POI ligand (1.0 equivalent) in an anhydrous solvent such as DMF.
- Add the amide coupling reagents, for example, HATU (1.2 equivalents) and HOBr (1.2 equivalents).[3]
- Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.[3]

• Amide Coupling Reaction:

- To the activated POI ligand solution, add a solution of **Benzyl-PEG4-amine** (1.1 equivalents) in the same anhydrous solvent.
- Add a tertiary amine base, such as DIPEA (3.0 equivalents), to the reaction mixture.[3]
- Allow the reaction to proceed at room temperature with stirring.

• Reaction Monitoring:

- Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[3]

• Workup and Extraction:

- Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
- Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.[3]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

• Purification:

- Purify the crude product by preparative HPLC or flash column chromatography to obtain the desired POI-linker conjugate.[3]

• Characterization:

- Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.[3]

This resulting conjugate can then be further modified. For instance, the benzyl protecting group can be removed via hydrogenolysis to reveal a hydroxyl group, which can then be used for subsequent conjugation to an E3 ligase ligand.[7]

Conclusion

Benzyl-PEG4-amine is a valuable and versatile linker in the rapidly advancing field of targeted protein degradation. Its well-defined structure, favorable physicochemical properties, and synthetic tractability make it a key component in the rational design and synthesis of potent and effective PROTAC therapeutics. This guide provides foundational knowledge for researchers and drug development professionals to effectively utilize **Benzyl-PEG4-amine** in their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medkoo.com [medkoo.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Benzyl-PEG2-amine, 1268135-96-1 | BroadPharm [broadpharm.com]
- To cite this document: BenchChem. [Benzyl-PEG4-amine CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1457004#benzyl-peg4-amine-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com